molecular formula C19H14Cl2N4OS B2796987 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 956752-74-2

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B2796987
CAS RN: 956752-74-2
M. Wt: 417.31
InChI Key: HEMLQEFSFTZOKC-UHFFFAOYSA-N
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Description

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C19H14Cl2N4OS and its molecular weight is 417.31. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Spectroscopic and Quantum Chemical Analysis :

    • A compound closely related to the one has been analyzed using quantum chemical methods and vibrational spectral techniques. It exhibited antimicrobial activity, particularly antifungal and antibacterial effects. Molecular docking studies were conducted to understand its interaction with different proteins (A. Viji et al., 2020).
  • Synthesis and Pharmacological Evaluation :

    • Another related compound was synthesized and evaluated for its potential as an anticancer and HIV treatment. Its physical properties were studied, and it was also tested for antimicrobial activities (Pinka Patel et al., 2013).
  • Structural Characterization and Synthesis :

    • The synthesis of derivatives involving similar compounds was undertaken, with a focus on creating pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives (N. Khalifa et al., 2017).
  • Molecular Docking and Quantum Chemical Calculations :

    • A study focused on the molecular structure and spectroscopic data of a similar compound, analyzing its non-covalent interactions, molecular electrostatic potential, and biological effects through molecular docking predictions (A. Viji et al., 2020).
  • Biological Activity Studies :

    • Research has also been conducted on the biological activities of certain derivatives, revealing that compounds with chlorine substituents are more toxic to bacteria, with the methoxy group compounds showing higher toxicity (P. Uma et al., 2017).

properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4OS/c1-26-13-5-2-11(3-6-13)15-9-23-25(18(15)22)19-24-17(10-27-19)14-7-4-12(20)8-16(14)21/h2-10H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMLQEFSFTZOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

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